molecular formula C45H81N11O14S2 B12429308 HIV gag peptide (197-205)

HIV gag peptide (197-205)

Cat. No.: B12429308
M. Wt: 1064.3 g/mol
InChI Key: BHBRDNSYHLCVKF-DEUCYQAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV Gag peptide (197-205) is a 9-amino acid epitope (AMQMLKETI) derived from the p24 capsid domain of the HIV-1 Gag polyprotein . As an H-2Kd-restricted peptide, it is primarily used in murine models to study cytotoxic T-lymphocyte (CTL) responses and immune evasion mechanisms . The p24 protein itself is critical for viral capsid assembly, making this peptide a valuable tool for investigating immune targeting of structural HIV components . Its applications span vaccine development, T-cell receptor (TCR) specificity studies, and latency reversal agent (LRA) efficacy testing .

Properties

Molecular Formula

C45H81N11O14S2

Molecular Weight

1064.3 g/mol

IUPAC Name

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C45H81N11O14S2/c1-9-24(4)35(45(69)70)55-44(68)36(26(6)57)56-42(66)29(14-16-34(59)60)52-38(62)27(12-10-11-19-46)50-43(67)32(22-23(2)3)54-41(65)31(18-21-72-8)53-39(63)28(13-15-33(48)58)51-40(64)30(17-20-71-7)49-37(61)25(5)47/h23-32,35-36,57H,9-22,46-47H2,1-8H3,(H2,48,58)(H,49,61)(H,50,67)(H,51,64)(H,52,62)(H,53,63)(H,54,65)(H,55,68)(H,56,66)(H,59,60)(H,69,70)/t24-,25-,26+,27-,28-,29-,30-,31-,32-,35-,36-/m0/s1

InChI Key

BHBRDNSYHLCVKF-DEUCYQAFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

HIV gag peptide (197-205) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of HIV gag peptide (197-205) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

HIV gag peptide (197-205) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are modified peptides with altered properties, which can be used to study structure-function relationships or improve peptide stability .

Mechanism of Action

HIV gag peptide (197-205) exerts its effects by being presented on the surface of infected cells in the context of H-2Kd molecules. This presentation allows CD8+ T cells to recognize and kill the infected cells. The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, triggering a cascade of signaling events that lead to the destruction of the infected cell .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of HIV Gag Peptides

Feature HIV Gag (197-205) HIV p17 (77-85) Recombinant p24
Sequence AMQMLKETI SLYNTVATL Full-length p24 protein
Source Protein p24 capsid p17 matrix p24 capsid
Immune Restriction H-2Kd (murine) HLA-A2 (human) None (broad antibody)
Detection Method IP-Simoa ELISpot Simoa/ELISA
Key Application CTL response studies Cross-reactivity assays Viral load quantification

Table 2: Sensitivity of Detection Methods

Method Limit of Detection (LOD) Target
Direct Simoa 0.01–30 pg/mL p24/p27 proteins
IP-Simoa 0.001–3 pg/mL p24/p27 proteins
Synthetic Peptide ELISpot 10–100 SFC/10⁶ PBMCs Epitope-specific CTLs

Q & A

Q. How can p24 detection assays inform HIV cure strategies targeting the "kick and kill" approach?

  • Methodological Answer : Use IP-Simoa to quantify p24 rebound after latency reversal agents (e.g., vorinostat). Correlate p24 levels with CTL-mediated killing efficiency in ex vivo co-cultures. Validate therapeutic efficacy in humanized mouse models by measuring p24 reduction in plasma and tissues. Combine with flow cytometry to identify p24+ cells co-expressing immune checkpoint markers (e.g., PD-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.